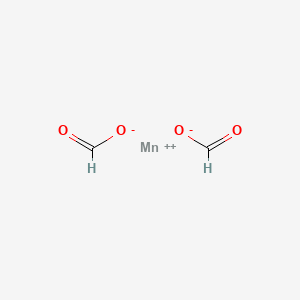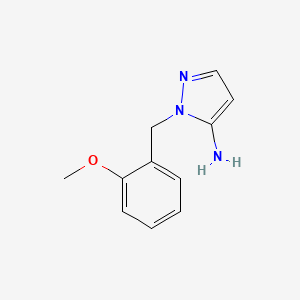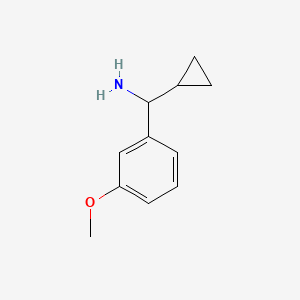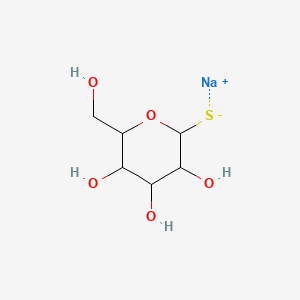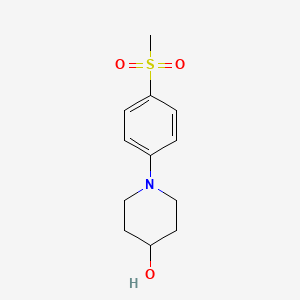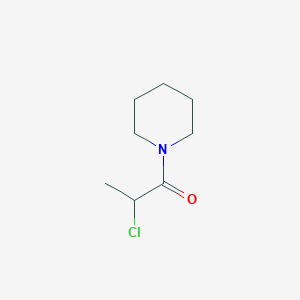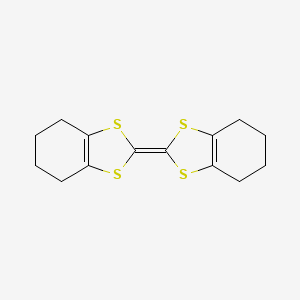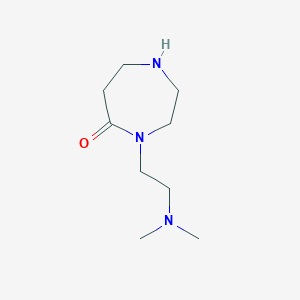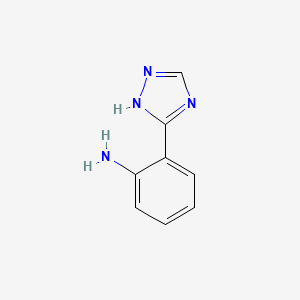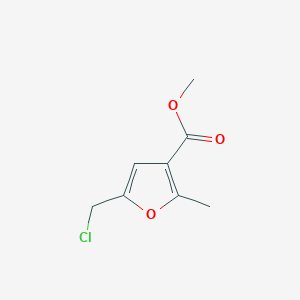
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate
Vue d'ensemble
Description
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, also known as MFC, is an organic compound with the molecular formula C7H8ClO3. It is an important intermediate in the synthesis of many organic compounds and is widely used in the production of pharmaceuticals, agrochemicals, and other chemicals. MFC is also used in the manufacture of polymers, resins, and various other materials. This compound has a wide range of applications in many industries, making it an important chemical for research and development.
Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate: is a versatile intermediate in the synthesis of various bioactive molecules. Its furan ring can be readily involved in Diels-Alder reactions, which are pivotal in constructing complex natural products. Additionally, the chloromethyl group can act as an alkylating agent, introducing side chains crucial for biological activity.
Metal Ion Chelation
Due to the presence of the furan oxygen and the potential for further functionalization, this compound can act as a ligand for metal ion chelation . This property is valuable in the development of new materials for catalysis, as well as in the pharmaceutical industry for the creation of metal-based drugs.
Corrosion Inhibition
The molecule’s structure suggests potential use as a corrosion inhibitor . The electron-rich furan ring can adsorb onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. This application is particularly relevant in industrial settings where metal preservation is critical.
Pharmaceutical Intermediates
This compound can serve as a key intermediate in the production of pharmaceuticals . The chloromethyl group can undergo substitution reactions, allowing for the introduction of various pharmacophores essential for drug design and development.
Polymer Synthesis
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate: can be used in polymer synthesis. The chloromethyl group provides a reactive site for polymer chain growth, while the furan ring can contribute to the thermal stability and mechanical properties of the resulting polymer .
Organic Synthesis Research
In organic synthesis research, this compound is a valuable building block. It can undergo various organic reactions, such as nucleophilic substitutions and additions, to create a wide array of derivatives for further study and application .
Material Science
The compound’s ability to form esters and amides makes it a candidate for developing new materials with potential applications in electronics, coatings, and adhesives .
Analytical Chemistry
Lastly, in analytical chemistry, derivatives of Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate could be used as standards or reagents in chromatography and spectroscopy to help identify and quantify other substances .
Propriétés
IUPAC Name |
methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCNNNDDPZDIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408314 | |
| Record name | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | |
CAS RN |
35351-32-7 | |
| Record name | 3-Furancarboxylic acid, 5-(chloromethyl)-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35351-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




